

Pharmacokinetics of Quinidine Bisulfate Sustained-Release Formulations: A Technical Guide

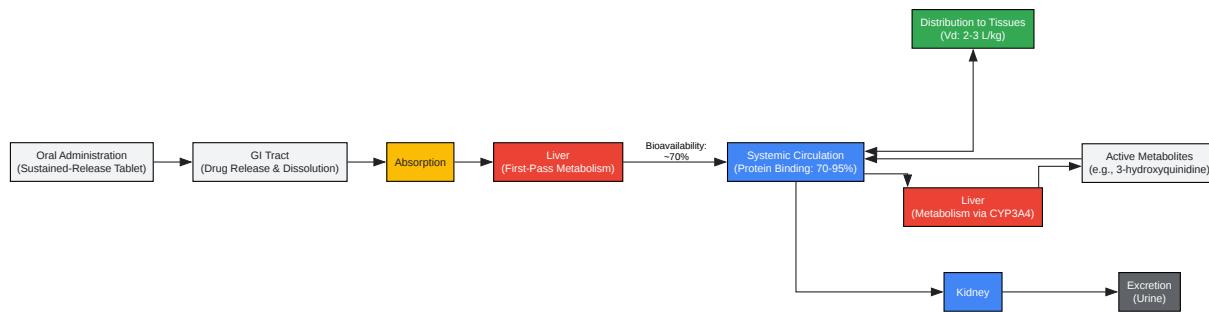
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Quinidine bisulfate*

Cat. No.: *B148703*

[Get Quote](#)


Introduction

Quinidine, a Class Ia antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades.^{[1][2]} It functions primarily by blocking sodium channels in the cardiac cell membrane, which slows electrical conduction.^[3] To overcome the challenges associated with the relatively short half-life of immediate-release formulations (approximately 6 to 8 hours), which necessitates frequent dosing, sustained-release (SR) preparations were developed.^{[3][4]} These formulations are designed to provide prolonged drug delivery, maintain steady-state plasma concentrations within the therapeutic window (2-6 µg/mL), and improve patient compliance.^{[5][6]}

This technical guide provides an in-depth examination of the pharmacokinetics of quinidine, with a specific focus on sustained-release formulations of its bisulfate salt. It synthesizes data from various clinical studies, details common experimental protocols for pharmacokinetic assessment, and presents visual diagrams of key pathways and workflows relevant to researchers and drug development professionals.

Core Pharmacokinetic Profile of Quinidine

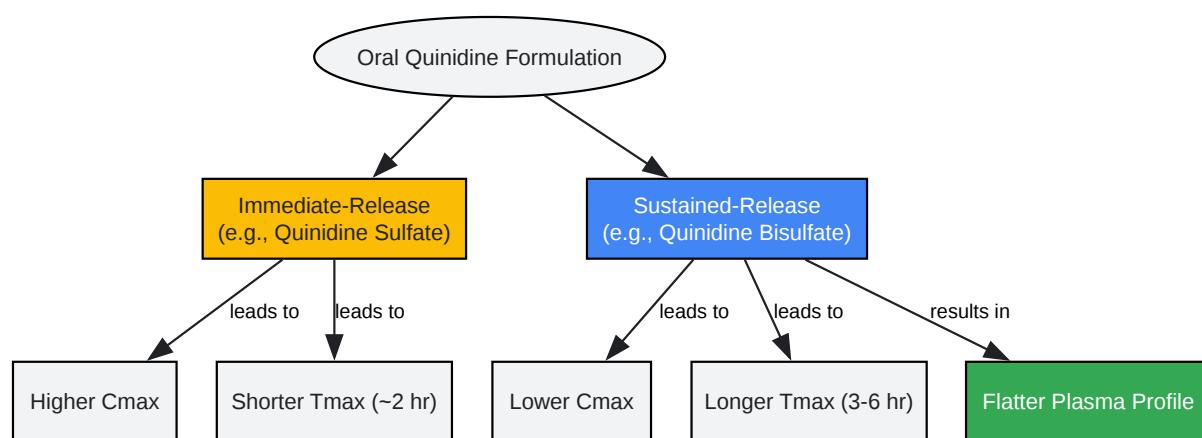
The pharmacokinetic profile of quinidine involves absorption from the gastrointestinal tract, distribution to various tissues, extensive hepatic metabolism, and renal excretion of both the parent drug and its metabolites.

[Click to download full resolution via product page](#)

Figure 1: General ADME pathway for orally administered quinidine.

Absorption The absolute bioavailability of oral quinidine is approximately 70%, though it can vary significantly among patients.[7][8] This incomplete bioavailability is attributed to first-pass metabolism in the liver.[7][8] Immediate-release formulations typically reach peak plasma concentrations (T_{max}) in about 2 hours.[1] Sustained-release versions, by design, delay this peak, with a T_{max} generally occurring between 3 to 6 hours after administration.[1][4][7] For quinidine gluconate SR tablets, food has been shown to increase both the rate (27%) and extent (17%) of absorption.[9]

Distribution Quinidine has a large volume of distribution, typically 2 to 3 L/kg in healthy adults. [1][7] This can be reduced in patients with congestive heart failure (to as low as 0.5 L/kg) and increased in those with liver cirrhosis (3 to 5 L/kg).[7][9] The drug is extensively bound to plasma proteins (70% to 95%), primarily albumin and α 1-acid glycoprotein.[8][10]


Metabolism The liver is the primary site of quinidine metabolism, accounting for 60% to 80% of its elimination.[1][10] The process is mediated mainly by the cytochrome P450 enzyme CYP3A4.[7][8] This biotransformation results in several hydroxylated metabolites, some of

which, like 3-hydroxyquinidine (3HQ), possess antiarrhythmic activity and can contribute significantly to the drug's overall effect during chronic therapy.[8]

Excretion Quinidine is eliminated through a combination of hepatic metabolism and renal excretion of the unchanged drug (15% to 40% of total clearance).[10] The elimination half-life in adults is typically between 6 and 8 hours.[7][9]

Comparative Pharmacokinetics of Sustained-Release Formulations

Different salt forms and manufacturing processes of sustained-release quinidine can lead to notable differences in pharmacokinetic profiles. While this guide focuses on **quinidine bisulfate**, comparative data with sulfate and gluconate salts are essential for a comprehensive understanding. Sustained-release formulations are characterized by a slower absorption rate, a delayed time to peak concentration (Tmax), and a lower peak plasma concentration (Cmax) compared to immediate-release products.[11][12]

[Click to download full resolution via product page](#)

Figure 2: Logical comparison of IR and SR quinidine formulations.

Quantitative Pharmacokinetic Data

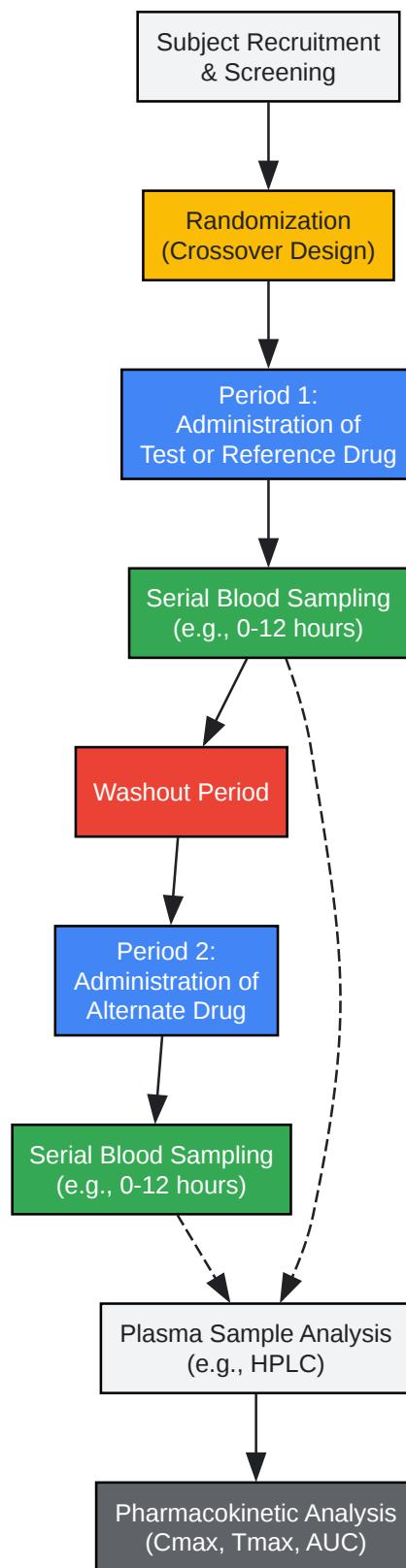
The following tables summarize key pharmacokinetic parameters from studies comparing various quinidine formulations.

Table 1: Single-Dose Pharmacokinetic Parameters of Quinidine Formulations

Formulation	Dose	Cmax (μ g/mL or mg/L)	Tmax (hours)	Study Population	Source
Quinidine Sulfate (Immediate-Release)	400 mg	2.13 ± 0.22	~2.0	10 Normal Subjects	[13]
Quinidine Bisulfate (Sustained-Release)	400 mg (equiv.)	1.17 ± 0.12	~4.0	10 Normal Subjects	[13]
Quinidine Bisulfate SR (Teva)	500 mg	No significant difference	No significant difference	7 Healthy Subjects	[11] [12]
Quinidine Bisulfate SR (Astra)	500 mg	No significant difference	No significant difference	7 Healthy Subjects	[11] [12]
Quinidine Bisulfate SR (Teva)	250 mg	Decreased (P < 0.025)	Increased (P < 0.025)	7 Healthy Subjects	[11] [12]
Quinidine Sulfate (Short-acting)	200 mg	-	-	7 Healthy Subjects	[11] [12]
'Quinaglute' (Gluconate SR)	324 mg	2.7 ± 0.8 mg/L	2.5 ± 1.1	12 Healthy Male Volunteers	[14]
'Biquin' (Bisulfate SR)	250 mg	1.6 ± 0.4 mg/L	4.2 ± 1.1	12 Healthy Male Volunteers	[14]
'Quinidex' (Sulfate SR)	300 mg	1.7 ± 0.6 mg/L	3.9 ± 2.7	12 Healthy Male Volunteers	[14]

Data presented as mean \pm standard deviation or standard error where available.

Table 2: Steady-State Pharmacokinetic Parameters of Quinidine SR Formulations


Formulation	Dosing Regimen	Key Findings	Study Population	Source
Quinidine Gluconate SR	Two tablets every 12 hours	Achieved significantly higher plasma levels and AUC compared to sulfate form (tablet-for-tablet and adjusted for quinidine content).	16 Healthy Men	[15]
Quinidine Sulfate SR	Two tablets every 12 hours	Lower bioavailability compared to gluconate form at steady state.	16 Healthy Men	[15]
Quinidine Gluconate SR (Berlex)	Multiple Doses	Statistically significantly higher plasma levels during the second half of the dosing interval (6-12 hours).	16 Healthy Male Volunteers	[16]
Quinidine Gluconate SR (Bolar)	Multiple Doses	Statistically significant lower AUC; achieved peak plasma level 31% sooner. Showed a more rapid decline to minimum plasma levels.	16 Healthy Male Volunteers	[16]

		Mean steady-state trough concentration: 2.06 ± 0.56 mg/L.	12 Healthy Male Volunteers	[14]
'Quinidex' (Sulfate SR)	One tablet every 12 hours for 5 days	Mean steady-state trough concentration: 1.18 ± 0.67 mg/L.	12 Healthy Male Volunteers	[14]
'Quinaglute' (Gluconate SR)	One tablet every 12 hours for 5 days	Mean steady-state trough concentration: 1.58 ± 0.58 mg/L.	12 Healthy Male Volunteers	[14]

Note: Direct comparison of Cmax/Tmax values across different studies should be done with caution due to variations in study design, dosage, and analytical methods.

Experimental Protocols for Pharmacokinetic Assessment

The evaluation of sustained-release quinidine formulations typically involves randomized, crossover clinical trials in healthy volunteers to determine bioequivalence or compare pharmacokinetic profiles.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. Articles [globalrx.com]
- 4. Articles [globalrx.com]
- 5. Articles [globalrx.com]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. drugs.com [drugs.com]
- 8. s3.pgkb.org [s3.pgkb.org]
- 9. DailyMed - QUINIDINE GLUCONATE tablet, extended release [dailymed.nlm.nih.gov]
- 10. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioequivalence of quinidine in two sustained-release preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.tau.ac.il [cris.tau.ac.il]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Comparative bioavailability study of three sustained release quinidine formulations. [epistemonikos.org]
- 15. Steady-state bioavailability of two sustained-release quinidine preparations: quinidine gluconate versus quinidine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioavailability of two manufacturers' sustained-release quinidine gluconate tablets at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics of Quinidine Bisulfate Sustained-Release Formulations: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148703#pharmacokinetics-of-quinidine-bisulfate-sustained-release-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com